molecular formula C7H6ClNO3 B173285 4-Chloro-5-methoxypicolinic acid CAS No. 103878-33-7

4-Chloro-5-methoxypicolinic acid

Cat. No. B173285
Key on ui cas rn: 103878-33-7
M. Wt: 187.58 g/mol
InChI Key: PCBUUNZNBZYPNJ-UHFFFAOYSA-N
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Patent
US04764522

Procedure details

In analogous manner, from 3.3 g of 4-chloro-5-methoxy-2-pyridinecarboxylic acid there was obtained t-butyl [2-(4-chloro-5-methoxypyridine-2-carboxamido)ethyl]carbamate as pale yellow crystals (ethyl acetate/n-hexane), m.p. 132°-133°, which, in turn, was converted into N-(2-aminoethyl)-4-chloro-5-methoxypyridine-2-carboxamide hydrochloride, white crystals (methanol/ether), m.p. 256°-257°.
Name
t-butyl [2-(4-chloro-5-methoxypyridine-2-carboxamido)ethyl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][N:5]=[C:4]([C:10](NCCNC(=O)OC(C)(C)C)=[O:11])[CH:3]=1.C(OCC)(=[O:25])C.CCCCCC>>[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][N:5]=[C:4]([C:10]([OH:11])=[O:25])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
t-butyl [2-(4-chloro-5-methoxypyridine-2-carboxamido)ethyl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1OC)C(=O)NCCNC(OC(C)(C)C)=O
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=C1OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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